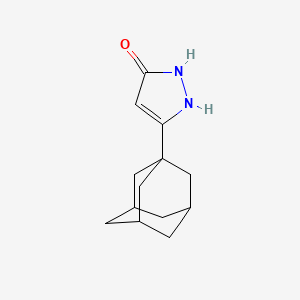

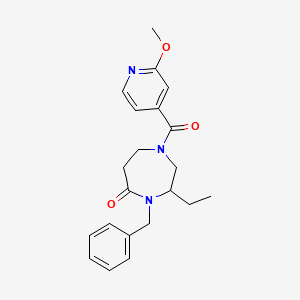

3-(1-adamantyl)-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of 3-(1-adamantyl)-1H-pyrazol-5-ol involves the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent. This process is influenced by the NH acidity (pKa) of the starting pyrazole, which affects the reaction course and product yields (Butov et al., 2014). Additionally, synthesis methods have adapted to include microwave ovens, leading to an inversion of regioselectivity and the efficient production of mono and disubstituted 3(5)-(1-adamantyl) pyrazoles (Forfar et al., 1994).

Molecular Structure Analysis The molecular structure of 3(5)-(1-adamantyl)pyrazoles shows that the compound crystallizes in tetramers formed by units of the 5-adamantyl tautomer, linked by N–H⋯N hydrogen bonds. This structure is consistent across various compounds within the 1-adamantyl substituted N-unsubstituted pyrazoles class, indicating a common structural motif across these molecules (Claramunt et al., 2000).

Chemical Reactions and Properties Chemical reactions involving 3-(1-adamantyl)-1H-pyrazol-5-ol demonstrate its versatility. For instance, nitration occurs at position 4 of the pyrazole ring but is accompanied by oxidation of the adamantyl substituent at position 3′. This indicates a certain reactivity and sensitivity of the compound under specific conditions (Claramunt et al., 2000). Additionally, adamantyl-substituted pyrazolones undergo reactions with aromatic and heterocyclic aldehydes, leading to the formation of condensation products at position 4 of the heteroring, further illustrating the compound's chemical reactivity (Bormasheva et al., 2010).

Physical Properties Analysis The physical properties of 3-(1-adamantyl)-1H-pyrazol-5-ol and its derivatives are closely linked to their molecular structures. X-ray crystallography studies reveal that these compounds form specific geometric arrangements, such as chains through N–H⋯N hydrogen bonds, which could affect their solubility, melting points, and other physical characteristics. The adamantane residue often exhibits a disordered arrangement between two usual conformations, impacting the physical properties of the compound (Cabildo et al., 1986).

Chemical Properties Analysis The chemical properties of 3-(1-adamantyl)-1H-pyrazol-5-ol are characterized by its reactivity towards various chemical transformations. The compound's ability to undergo nitration and react with aldehydes to form condensation products highlights its chemical versatility. Furthermore, the presence of the adamantyl group influences the compound's reactivity and the nature of the products formed, indicating a significant impact of the adamantyl substitution on the chemical behavior of the pyrazole nucleus (Claramunt et al., 2000; Bormasheva et al., 2010).

Scientific Research Applications

Synthesis and Structural Analysis

Flexible Synthesis of Pyrazoles : A new synthesis approach for pyrazoles with functionalized side chains attached to carbon 3 and varying substituents at carbon 5, including the adamantyl group, has been developed. This method allows for the production of polyfunctional pyrazoles, which can serve as ligands due to the unique steric environments created by the substituents at C5, enhancing hydrogen bonding capabilities (Grotjahn et al., 2002).

Chemistry and Molecular Structure : The synthesis and molecular structure of 3(5)-(1-adamantyl)-4-bromopyrazole have been detailed, demonstrating the compound's crystallization in tetramers formed by hydrogen bonds. This work provides insights into the structural characteristics of adamantyl-substituted pyrazoles (Claramunt et al., 2000).

Potential Applications

Catalysis and Chemical Transformations : Adamantyl-substituted pyrazoles and their derivatives have been synthesized for various applications, including as intermediates in the synthesis of biologically active compounds and as ligands in coordination chemistry. These compounds have also been studied for their potential in constructing metal-organic frameworks and in catalyzing chemical reactions, indicating their versatility in synthetic chemistry (Butov et al., 2014; Potapov, 2016).

Antimicrobial and Antiviral Research : The adamantyl group's incorporation into pyrazoles has been explored for antimicrobial and antiviral properties. Specific adamantane derivatives have shown promising activity against various pathogens, highlighting the potential for developing new therapeutic agents (Moiseev et al., 2012; Anusha et al., 2015).

properties

IUPAC Name |

5-(1-adamantyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-12-4-11(14-15-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJGAHNSRIUOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=O)NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantyl)-1H-pyrazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)